4-ブロモフェノール-2,3,5,6-D4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

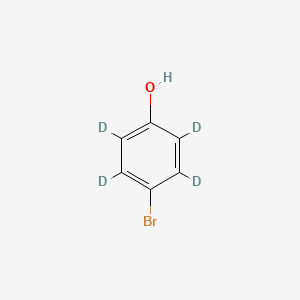

4-Bromophenol-2,3,5,6-D4: is a deuterated derivative of 4-bromophenol, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium. This compound is often used as an isotopic label in various chemical and biochemical studies due to its stability and distinct mass difference from the non-deuterated form .

科学的研究の応用

Chemistry: 4-Bromophenol-2,3,5,6-D4 is used as a stable isotope-labeled compound in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. It helps in the elucidation of reaction mechanisms and the study of molecular interactions .

Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme kinetics. Its deuterated nature allows for precise tracking and quantification in complex biological systems .

Medicine: 4-Bromophenol-2,3,5,6-D4 is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. It serves as an internal standard in the quantification of drug metabolites .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reaction processes .

作用機序

Target of Action

4-Bromophenol-2,3,5,6-D4 is a bromophenol derivative . Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol

Mode of Action

It’s known that bromophenols are used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .

Biochemical Pathways

Bromophenols are known to be involved in electrophilic halogenation of phenol with bromine .

Result of Action

Bromophenols have been detected in human blood and breast milk, raising questions about the use of brominated flame retardants .

Action Environment

It’s known that bromophenols derived from brominated flame retardants (bfrs) are present in human environments .

生化学分析

Biochemical Properties

In biochemical reactions, 4-Bromophenol-2,3,5,6-D4 interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo co-metabolic biodegradation in a mixture of pollutants system by Arthrobacter chlorophenolicus A6 . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

4-Bromophenol-2,3,5,6-D4 can have significant effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of 4-Bromophenol-2,3,5,6-D4.

Molecular Mechanism

The molecular mechanism of action of 4-Bromophenol-2,3,5,6-D4 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level and can significantly influence the biochemical properties of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromophenol-2,3,5,6-D4 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Bromophenol-2,3,5,6-D4 can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

4-Bromophenol-2,3,5,6-D4 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

4-Bromophenol-2,3,5,6-D4 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of 4-Bromophenol-2,3,5,6-D4 and its effects on activity or function are complex and can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenol-2,3,5,6-D4 typically involves the deuteration of 4-bromophenol. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts under specific conditions. For example, 4-bromophenol can be reacted with deuterated water (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C) to achieve the desired deuteration .

Industrial Production Methods: Industrial production of 4-Bromophenol-2,3,5,6-D4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .

化学反応の分析

Types of Reactions:

Oxidation: 4-Bromophenol-2,3,5,6-D4 can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form 4-bromoaniline or other reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.

Major Products:

Oxidation: Formation of 4-bromoquinone.

Reduction: Formation of 4-bromoaniline.

Substitution: Formation of 4-hydroxyphenol or other substituted derivatives.

類似化合物との比較

4-Bromophenol: The non-deuterated form of 4-Bromophenol-2,3,5,6-D4.

2-Bromophenol: A positional isomer with the bromine atom at the 2-position.

3-Bromophenol: A positional isomer with the bromine atom at the 3-position.

4-Iodophenol: A similar compound with iodine instead of bromine.

Uniqueness: 4-Bromophenol-2,3,5,6-D4 is unique due to its deuterated nature, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances its stability and allows for precise tracking in various studies, making it a valuable tool in scientific research .

生物活性

4-Bromophenol-2,3,5,6-D4 is a deuterated derivative of 4-bromophenol, a compound known for its diverse biological activities. The incorporation of deuterium enhances its stability and analytical capabilities, making it valuable in various research applications. This article explores the biological activity of 4-Bromophenol-2,3,5,6-D4, focusing on its biochemical interactions, mechanisms of action, and potential therapeutic applications.

4-Bromophenol-2,3,5,6-D4 interacts with various enzymes and proteins within biological systems. Its biochemical properties are closely related to those of its parent compound, 4-bromophenol. Key interactions include:

- Enzyme Interactions : The compound has been shown to influence metabolic pathways and gene expression profiles in cellular models. It interacts with enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II), exhibiting inhibitory effects that could be relevant for treating conditions like glaucoma and Alzheimer's disease .

- Cellular Effects : Research indicates that 4-Bromophenol-2,3,5,6-D4 can affect cell signaling pathways and cellular metabolism. For instance, it has been observed to modulate β1-integrin/FAK signaling in cancer cells, inhibiting proliferation and migration .

The mechanism of action for 4-Bromophenol-2,3,5,6-D4 involves several biochemical pathways:

- Binding Interactions : The compound binds to various biomolecules, leading to enzyme inhibition or activation.

- Gene Expression Modulation : It can alter gene expression profiles in response to environmental stimuli or cellular stress.

- Biodegradation : Studies have shown that it undergoes co-metabolic biodegradation in microbial systems, suggesting potential applications in bioremediation.

Case Studies

Several studies highlight the biological activity of 4-Bromophenol-2,3,5,6-D4:

- Inhibition Studies : A study evaluated the inhibition of hCA I and II isoenzymes and AChE by various bromophenol derivatives. The Ki values for these interactions ranged from 2.53 ± 0.25 nM to 25.67 ± 4.58 nM . This suggests strong potential for therapeutic applications targeting these enzymes.

- Cytotoxicity Assays : In vitro studies demonstrated that related bromophenols inhibited the growth of cancer cell lines such as HeLa and Bel7402. For example, one derivative exhibited an IC50 value of 8.7 µg/mL against hepatoma cells .

Data Table: Biological Activity Overview

特性

IUPAC Name |

4-bromo-2,3,5,6-tetradeuteriophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFGOTFRPZRKDS-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。